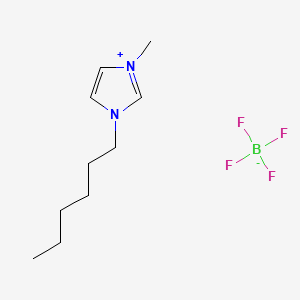

1-Hexyl-3-methylimidazolium tetrafluoroborate

描述

Historical Development of Imidazolium-based Ionic Liquids

The historical development of imidazolium-based ionic liquids represents a fascinating journey through more than a century of chemical innovation, with the foundations laid in the early 20th century and reaching maturity in the modern era of green chemistry. The term "ionic liquid" in its general sense was first used as early as 1943, establishing the conceptual framework for what would become one of the most important classes of chemical compounds in contemporary chemistry. However, the path to discovering the first ionic liquid remains a subject of scholarly debate, with multiple researchers contributing to the foundational understanding of these remarkable materials.

The earliest documented discovery of what could be considered an ionic liquid dates back to 1888, when Gabriel and Weiner reported ethanolammonium nitrate with a melting point of 52-55 degrees Celsius. This early work established the precedent for low-melting ionic compounds, though the significance of this discovery would not be fully realized for decades. A more definitive milestone occurred in 1911, when Ray and Rakshit, during their preparation of nitrite salts of various amines, observed that the reaction between ethylamine hydrochloride and silver nitrate yielded an unstable ethylammonium nitrite, described as a heavy yellow liquid that could not be solidified even when immersed in a mixture of salt and ice. This observation probably represents the first report of a room-temperature ionic liquid, marking a crucial moment in the evolution of ionic liquid science.

The work of Paul Walden in 1914 stands as a particularly significant contribution to the field, as he reported one of the first stable room-temperature ionic liquids, ethylammonium nitrate, with a melting point of 12 degrees Celsius. This discovery established Walden as a pioneer in the field and provided a stable foundation for future research into ionic liquid chemistry. The systematic study of ionic liquids remained relatively dormant for several decades until the revolutionary developments of the 1970s and 1980s brought imidazolium-based compounds to the forefront of scientific attention.

The modern era of imidazolium ionic liquid chemistry began in earnest during the 1980s when John Wilkes' research group introduced 1,3-dialkylimidazolium cations into ionic liquids for the first time. This groundbreaking work involved the development of 1-alkyl-3-methylimidazolium chloride aluminum chloride ionic liquids, with particular emphasis on compounds containing ethyl and methyl substituents because these gave ionic liquids with the best transport properties. The chloroaluminate system demonstrated liquid behavior at room temperature across a composition range from 1:2 to 2:1 molar ratio, establishing the viability of imidazolium-based ionic liquids for practical applications.

During the 1970s and 1980s, researchers developed ionic liquids based on alkyl-substituted imidazolium and pyridinium cations, combined with halide or tetrahalogenoaluminate anions, primarily as potential electrolytes in battery applications. These early imidazolium halogenoaluminate salts demonstrated that physical properties such as viscosity, melting point, and acidity could be systematically adjusted by changing the alkyl substituents and the ratios of imidazolium to pyridinium and halide to halogenoaluminate components. However, these first-generation imidazolium ionic liquids suffered from significant drawbacks, including moisture sensitivity and problematic acidity or basicity levels that limited their practical applications.

A transformative advancement occurred in 1992 when Wilkes and Zawarotko successfully obtained ionic liquids with neutral, weakly coordinating anions such as hexafluorophosphate and tetrafluoroborate. This breakthrough eliminated many of the limitations associated with earlier halogenoaluminate systems and opened the door to a much wider range of applications for imidazolium-based ionic liquids. The introduction of tetrafluoroborate anions, in particular, proved to be a milestone that directly led to the development of compounds like 1-hexyl-3-methylimidazolium tetrafluoroborate, which combines the proven imidazolium cation framework with the enhanced stability and reduced reactivity of the tetrafluoroborate anion.

The evolution of imidazolium ionic liquid chemistry has been marked by an increasing understanding of the relationship between molecular structure and bulk properties. Research has revealed that the asymmetry of cations and anions plays an important role in controlling melting points, and that appropriate choice of side chains can modulate both melting points and viscosities of ionic liquids. For example, 1,3-dialkylimidazolium chlorides exist as solids at room temperature, whereas metathesis of the anion to tetrafluoroborates or hexafluorophosphates converts them to relatively low-melting salts that exist as liquids at ambient and subambient temperatures.

Chemical Structure and Nomenclature of this compound

The chemical structure of this compound embodies the sophisticated molecular architecture that characterizes modern ionic liquid design, combining a carefully engineered organic cation with a strategically chosen inorganic anion to achieve desired physical and chemical properties. The compound's molecular formula of C10H19BF4N2 reflects its composition of ten carbon atoms, nineteen hydrogen atoms, four fluorine atoms, one boron atom, and two nitrogen atoms, resulting in a molecular weight of 254.076 grams per mole. This molecular composition represents the result of deliberate structural choices that optimize the compound's performance across multiple applications while maintaining the fundamental ionic liquid characteristics.

The cationic component of this compound consists of an imidazolium ring system bearing two distinct alkyl substituents that fundamentally influence the compound's properties. The imidazolium ring serves as the core structural element, providing the positive charge through quaternization of one of the nitrogen atoms in the five-membered heterocyclic ring. This ring system contains two nitrogen atoms positioned at the 1 and 3 positions, creating a stable aromatic framework that can accommodate various substituents while maintaining structural integrity and charge delocalization.

The nomenclature of the compound reflects the systematic naming conventions established for imidazolium-based ionic liquids, with the numerical designations indicating the specific positions of substituents on the imidazolium ring. The 1-hexyl designation indicates that a hexyl group (a six-carbon straight-chain alkyl group) is attached to the nitrogen atom at position 1 of the imidazolium ring. This hexyl substituent, with the chemical formula C6H13, extends from the ring system and significantly influences the compound's physical properties, particularly its viscosity, melting point, and surface behavior.

The 3-methyl component of the name indicates that a methyl group (CH3) is attached to the nitrogen atom at position 3 of the imidazolium ring. This methyl substituent, while smaller than the hexyl group, plays a crucial role in breaking the symmetry of the molecule and contributing to the overall charge distribution within the cation. The combination of hexyl and methyl substituents creates an asymmetric cation that resists crystallization and promotes liquid-phase stability over a wide temperature range.

The tetrafluoroborate anion represents the anionic component of the ionic liquid, consisting of a central boron atom surrounded by four fluorine atoms in a tetrahedral geometry. This anion, with the chemical formula BF4⁻, carries a single negative charge that balances the positive charge of the imidazolium cation. The tetrafluoroborate anion is classified as a weakly coordinating anion, meaning it has limited tendency to form strong interactions with cations or other species in solution. This weak coordination behavior contributes significantly to the ionic liquid's stability and reduces unwanted side reactions that might occur with more reactive anions.

The selection of tetrafluoroborate as the anionic component represents a deliberate choice based on its favorable properties for ionic liquid applications. Unlike earlier halogenoaluminate anions that suffered from moisture sensitivity and reactivity issues, tetrafluoroborate anions provide enhanced stability while maintaining the ionic character essential for ionic liquid behavior. The fluorine atoms in the tetrafluoroborate anion are strongly electronegative, creating a stable anionic structure that resists decomposition under normal operating conditions.

The overall structure of this compound can be understood as a carefully balanced system where the bulky, asymmetric organic cation prevents efficient packing in the solid state, while the weakly coordinating inorganic anion provides stability without introducing problematic reactivity. The hexyl chain introduces significant conformational flexibility and hydrophobic character, while the imidazolium ring provides aromatic stability and the capacity for various intermolecular interactions. The combination results in a compound that exhibits liquid behavior at remarkably low temperatures while maintaining thermal stability across a wide range of operating conditions.

The three-dimensional arrangement of atoms in this compound creates distinct regions of polarity and nonpolarity within the ionic liquid structure. The imidazolium ring and its immediate vicinity represent a highly polar region due to the concentrated positive charge, while the hexyl chain extends into nonpolar domains that can aggregate with similar chains from neighboring molecules. This amphiphilic character, where polar and nonpolar regions coexist within the same ionic species, contributes to the compound's unique solvation properties and its ability to dissolve both polar and nonpolar substances.

Position within Ionic Liquid Classification Systems

The classification of this compound within established ionic liquid taxonomy reveals its position as a representative member of several important categories that collectively define its properties and applications. Modern ionic liquid classification systems employ multiple criteria including chemical structure, physical state, physicochemical properties, and functional characteristics, creating a multidimensional framework for understanding the relationships between different ionic liquid types. Within this comprehensive classification system, this compound occupies several significant positions that illuminate its role in contemporary ionic liquid science.

From a fundamental structural perspective, this compound belongs to the aprotic ionic liquid category, distinguishing it from protic ionic liquids through the absence of readily transferable protons in its structure. Aprotic ionic liquids are characterized by their formation through quaternization reactions followed by anion exchange, rather than through proton transfer reactions that characterize protic ionic liquids. This aprotic nature means that this compound does not participate in acid-base equilibria through proton donation or acceptance, providing greater chemical stability and predictability in many applications.

Within the cationic classification system, this compound is categorized as an imidazolium-based ionic liquid, placing it within the most extensively studied and widely applied family of ionic liquids. The imidazolium cation family includes various alkyl-substituted derivatives such as 1-ethyl-3-methylimidazolium, 1-butyl-3-methylimidazolium, and longer-chain variants, with 1-hexyl-3-methylimidazolium representing an intermediate chain length that balances fluidity with thermal stability. This cationic classification places the compound alongside other imidazolium ionic liquids that share common structural features and exhibit related properties, while distinguishing it from other major cationic families such as ammonium, pyridinium, phosphonium, pyrrolidinium, and piperidinium ionic liquids.

The anionic classification system places this compound within the tetrafluoroborate family, which represents one of the most important groups of weakly coordinating anions used in ionic liquid chemistry. Tetrafluoroborate anions belong to the broader category of fluorinated anions that includes hexafluorophosphate, bis(trifluoromethylsulfonyl)imide, and trifluoromethylsulfate, among others. These fluorinated anions are distinguished from simpler anions such as chloride, bromide, and nitrate by their enhanced stability, reduced nucleophilicity, and greater resistance to hydrolysis and other degradation reactions.

| Classification Category | Specific Type | Distinguishing Features |

|---|---|---|

| Proton Transfer | Aprotic | No readily transferable protons |

| Cation Family | Imidazolium | Five-membered heterocyclic ring with two nitrogens |

| Anion Family | Tetrafluoroborate | Weakly coordinating, fluorinated |

| Temperature Range | Room Temperature | Liquid below 100°C |

| Alkyl Chain Length | Medium Chain | Six-carbon hexyl substituent |

| Symmetry | Asymmetric | Different substituents at 1 and 3 positions |

From a thermal classification perspective, this compound qualifies as a room-temperature ionic liquid, defined as an ionic compound that exists in the liquid state below 100 degrees Celsius. More specifically, with a melting point of -82 degrees Celsius, it falls into the subcategory of ionic liquids that remain liquid well below ambient temperature, providing exceptional thermal range for applications. This extremely low melting point places it among the most thermally versatile ionic liquids available, enabling use in applications that require operation at subzero temperatures while maintaining liquid-phase behavior.

The structural classification system also recognizes this compound as an asymmetric ionic liquid due to the different substituents at the 1 and 3 positions of the imidazolium ring. This asymmetry contrasts with symmetric ionic liquids where identical substituents occupy equivalent positions, and the asymmetric nature contributes significantly to the compound's resistance to crystallization and its tendency to remain in the liquid state over wide temperature ranges. The asymmetry also influences the compound's ability to form ordered structures and affects its interactions with other molecules in solution.

Within the alkyl chain length classification system, the hexyl substituent places this compound in the medium-chain category, positioned between short-chain ionic liquids (typically containing ethyl or butyl groups) and long-chain ionic liquids (containing octyl, decyl, or longer substituents). This intermediate chain length provides a balance between the high fluidity associated with shorter chains and the enhanced thermal stability and reduced volatility associated with longer chains. Research has demonstrated that alkyl chain length significantly influences ionic liquid properties, with the hexyl chain length representing an optimal compromise for many applications.

The compound also belongs to the category of conventional ionic liquids, distinguishing it from specialized subcategories such as chiral ionic liquids, energetic ionic liquids, or task-specific ionic liquids that incorporate additional functional groups or structural features. As a conventional ionic liquid, this compound relies on its fundamental ionic structure and well-established cation-anion combination to provide desired properties, rather than incorporating specialized functional groups designed for specific applications.

Significance in Green Chemistry and Sustainable Processes

The significance of this compound in green chemistry and sustainable processes stems from its embodiment of key principles that align with contemporary environmental consciousness and the urgent need for more sustainable chemical technologies. This compound exemplifies how ionic liquids can serve as environmentally beneficial alternatives to conventional organic solvents, offering unique properties that enable cleaner chemical processes while reducing environmental impact and promoting sustainability across multiple applications. The green chemistry credentials of this ionic liquid extend beyond simple solvent replacement to encompass fundamental changes in how chemical processes can be designed and implemented.

The most fundamental contribution of this compound to green chemistry lies in its negligible vapor pressure, which virtually eliminates volatile organic compound emissions that plague conventional organic solvents. Traditional organic solvents contribute significantly to air pollution and pose serious health risks through inhalation exposure, while the non-volatile nature of ionic liquids like this compound ensures that these compounds remain in the liquid phase under normal operating conditions. This characteristic addresses one of the most pressing environmental concerns associated with chemical manufacturing, namely the release of volatile organic compounds into the atmosphere.

The compound's role as a designer solvent represents another crucial aspect of its green chemistry significance, as its properties can be systematically tuned through structural modifications to optimize performance for specific applications. This tunability reduces the need for trial-and-error approaches to solvent selection and enables the development of more efficient processes that require fewer resources and generate less waste. The ability to predict and control solvent properties through rational design represents a paradigm shift from the limited palette of conventional solvents to an essentially unlimited range of ionic liquid possibilities.

This compound demonstrates particular excellence in applications related to biomass conversion and biofuel production, contributing to the development of renewable energy sources that can reduce dependence on fossil fuels. The compound's effectiveness in the extraction and conversion of biomass into biofuels provides a sustainable alternative to petroleum-based energy sources, directly supporting the transition to renewable energy systems. This application exemplifies how ionic liquids can enable sustainable processes that were previously difficult or impossible to achieve with conventional solvents.

The compound's applications in electrochemistry further underscore its importance in sustainable technology development, particularly in energy storage systems where it serves as an electrolyte in electrochemical cells. The enhanced conductivity and stability provided by this compound make it valuable for developing more efficient batteries and other energy storage devices that are essential for renewable energy integration and electric vehicle technology. These applications directly support the infrastructure needed for sustainable energy systems and reduced carbon emissions.

| Green Chemistry Application | Environmental Benefit | Sustainability Impact |

|---|---|---|

| Solvent Replacement | Eliminates volatile organic compound emissions | Reduces air pollution and health risks |

| Biomass Conversion | Enables renewable biofuel production | Decreases fossil fuel dependence |

| Electrochemical Systems | Improves energy storage efficiency | Supports renewable energy integration |

| Pharmaceutical Formulation | Enhances drug solubility and stability | Reduces waste in drug development |

| Catalytic Media | Enables recyclable catalytic systems | Minimizes catalyst consumption |

The recyclability and reusability of this compound represent critical advantages that align with circular economy principles and waste reduction strategies. Unlike conventional organic solvents that are typically consumed or require energy-intensive purification processes, ionic liquids can often be recovered and reused multiple times without significant loss of performance. This recyclability dramatically reduces the overall environmental footprint of chemical processes and provides economic incentives for sustainable practices through reduced material consumption and waste disposal costs.

The compound's role as a catalytic medium demonstrates another dimension of its green chemistry significance, particularly in reactions where it can enable more selective and efficient transformations. The use of this compound as both solvent and catalytic medium can eliminate the need for separate catalysts and solvents, reducing the complexity and environmental impact of chemical processes. This dual functionality represents an elegant example of process intensification, where multiple functions are combined into a single component to achieve greater efficiency and reduced environmental impact.

The pharmaceutical applications of this compound contribute to green chemistry through improved drug solubility and stability, which can reduce waste in pharmaceutical development and manufacturing. Enhanced solubility can decrease the quantities of active pharmaceutical ingredients required to achieve therapeutic effects, while improved stability can extend product shelf life and reduce the need for preservatives or stabilizing additives. These benefits translate directly into reduced material consumption and waste generation in pharmaceutical manufacturing.

The thermal stability and wide liquid range of this compound enable energy-efficient processes that operate at moderate temperatures, reducing the energy consumption associated with heating and cooling operations. Many chemical processes conducted in ionic liquids can proceed at lower temperatures than those required with conventional solvents, leading to significant energy savings and reduced carbon footprints. This energy efficiency becomes increasingly important as industries seek to reduce their environmental impact and operating costs simultaneously.

The development of advanced materials incorporating this compound contributes to sustainability through the creation of more durable and efficient products that require less frequent replacement and consume fewer resources over their lifetime. Applications in polymer and composite development can produce materials with enhanced performance characteristics that extend product lifespans and reduce waste generation. This contribution to material sustainability represents an important indirect benefit that extends the green chemistry impact beyond immediate process improvements.

属性

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BF4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXLOVLEQJRXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049252 | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-50-8 | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9HQ3AJ3PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes for 1-Hexyl-3-methylimidazolium Tetrafluoroborate

a. Ion Exchange Method from Imidazolium Halides

This method involves starting with a commercially available or synthesized imidazolium halide, such as 1-hexyl-3-methylimidazolium bromide, and performing an anion exchange with tetrafluoroborate salts.

- Procedure:

- Dissolve 1-hexyl-3-methylimidazolium bromide in an appropriate solvent like acetone.

- Add sodium tetrafluoroborate (NaBF₄) in stoichiometric excess (typically 1:1 molar ratio).

- Stir the mixture vigorously at an elevated temperature, often around 40°C, for an extended period (generally 10-48 hours) to ensure complete exchange.

- Filter the mixture to remove sodium bromide precipitate.

- Evaporate the solvent under vacuum.

- Further purification involves dissolving the crude product in dichloromethane, followed by filtration and vacuum drying at approximately 80°C for 2 hours to eliminate residual solvent traces.

This method is well-documented for producing high-purity ionic liquids with yields exceeding 95%, as demonstrated in patent literature and research articles.

b. Direct Synthesis via Chloride Precursors

Another prevalent approach involves direct synthesis from chloride precursors:

- Procedure:

- Dissolve 1-hexyl-3-methylimidazolium chloride in acetone.

- Add an equimolar amount of sodium tetrafluoroborate.

- Stir the mixture at room temperature or slightly elevated temperatures (around 40°C) for 48 hours.

- Evaporate the solvent under reduced pressure.

- Dissolve the residual ionic liquid in dichloromethane.

- Remove dichloromethane by rotary evaporation.

- Dry the product under vacuum at 80°C for at least 2 hours to obtain the pure tetrafluoroborate salt.

This method ensures high purity and is suitable for laboratory-scale synthesis, with purification steps including filtration through silica to remove impurities.

Detailed Research Findings and Data

| Parameter | Methodology | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ion exchange from halides | Dissolution in acetone, addition of NaBF₄ | 40°C, 10-48 hours | >95% | Filtration, vacuum distillation, drying at 80°C |

| Direct synthesis from chloride | Dissolution in acetone, addition of NaBF₄ | Room temp to 40°C, 48 hours | >90% | Filtration, solvent removal, vacuum drying |

Research findings indicate that the ion exchange method generally yields purer compounds with fewer residual impurities, which is critical for applications requiring high ionic liquid purity, such as catalysis and electrochemistry.

Purification and Characterization

Post-synthesis purification typically involves:

- Filtration through silica gel to remove inorganic salts.

- Rotary evaporation or vacuum distillation to remove residual solvents.

- Vacuum drying at 80°C to eliminate moisture and solvent traces.

Characterization techniques such as NMR spectroscopy (e.g., $$^{1}H$$ NMR) confirm the chemical structure and purity of the synthesized ionic liquid.

Additional Considerations

- Temperature Control: Elevated temperatures (around 40°C) facilitate ion exchange without decomposing the imidazolium cation.

- Solvent Choice: Acetone is preferred for its miscibility and ease of removal; dichloromethane is used for purification.

- Purity: Achieving high purity (>95%) is essential for consistent electrochemical and catalytic performance, which is attainable through meticulous purification steps.

Summary of Synthesis Approach

| Step | Description | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| Dissolution | Dissolve imidazolium halide | Imidazolium halide, acetone | Room temp to 40°C | Prepare for ion exchange |

| Ion Exchange | Add NaBF₄ | NaBF₄ | 10-48 hours, 40°C | Replace halide with tetrafluoroborate |

| Filtration | Remove inorganic salts | - | Room temp | Purify ionic liquid |

| Solvent Removal | Evaporate acetone/dichloromethane | Rotary evaporator | Reduced pressure | Isolate product |

| Vacuum Drying | Remove residual solvent | 80°C | 2 hours | Final purification |

化学反应分析

Types of Reactions: 1-Hexyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.

Reduction: It can also be reduced under specific conditions using reducing agents.

Substitution: The imidazolium ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while reduction can produce reduced imidazolium derivatives.

科学研究应用

Electrochemistry

Role as an Electrolyte:

1-Hexyl-3-methylimidazolium tetrafluoroborate is commonly used as an electrolyte in electrochemical cells. Its high ionic conductivity and thermal stability make it suitable for energy storage applications, such as batteries and supercapacitors. The compound enhances the performance of these systems by improving charge transfer processes .

Green Chemistry

Environmentally Friendly Solvent:

In green chemistry, this ionic liquid serves as a solvent for various chemical reactions, promoting environmentally friendly processes. Its use reduces the reliance on volatile organic compounds, which are often harmful to both health and the environment. The ability to dissolve a wide range of organic and inorganic materials further enhances its utility in sustainable chemistry practices .

Biomass Conversion

Sustainable Biofuel Production:

this compound has been effectively employed in the extraction and conversion of biomass into biofuels. This application is critical for developing sustainable alternatives to fossil fuels. The ionic liquid facilitates the breakdown of lignocellulosic materials, making it easier to convert them into fermentable sugars and subsequently into biofuels .

Material Science

Development of Advanced Materials:

The unique ionic properties of this compound contribute to its use in material science. It is utilized in the synthesis of advanced materials such as polymers and composites. The ionic liquid can enhance the mechanical properties and thermal stability of these materials, making them suitable for various industrial applications .

Pharmaceuticals

Enhancing Drug Solubility and Stability:

In pharmaceutical formulations, this compound plays a crucial role in improving drug solubility and stability. Its ability to dissolve poorly soluble drugs makes it valuable in the development of effective pharmaceutical products. Additionally, it can stabilize active pharmaceutical ingredients during formulation processes .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Electrochemistry | Used as an electrolyte in energy storage devices | High ionic conductivity |

| Green Chemistry | Acts as a solvent in chemical reactions | Reduces volatile organic compounds usage |

| Biomass Conversion | Facilitates extraction and conversion of biomass into biofuels | Sustainable alternative to fossil fuels |

| Material Science | Enhances properties of polymers and composites | Improved mechanical properties |

| Pharmaceuticals | Increases drug solubility and stability | Effective formulation of drugs |

Notable Research Studies

- A study highlighted the effectiveness of this compound in enhancing the performance of electrochemical cells by providing stable ionic conductivity under varying temperature conditions .

- Another research demonstrated its utility in biomass conversion processes, showcasing how it aids in breaking down complex lignocellulosic structures into simpler sugars for biofuel production .

- In material science, investigations revealed that incorporating this ionic liquid into polymer matrices significantly improved their thermal stability and mechanical strength, making them suitable for high-performance applications .

作用机制

The mechanism of action of 1-hexyl-3-methylimidazolium tetrafluoroborate involves its interaction with various molecular targets and pathways:

Solvation: The compound acts as a solvent, dissolving various substances and facilitating chemical reactions.

Catalysis: It can stabilize transition states and intermediates in catalytic reactions, enhancing reaction rates and selectivity.

Ionic Conductivity: In electrochemical applications, it provides high ionic conductivity, enabling efficient charge transfer.

相似化合物的比较

Key Findings :

- Viscosity : Increasing alkyl chain length correlates with higher viscosity. For example, [HMIM][BF₄] (C₆) has ~3.8× higher viscosity than [EMIM][BF₄] (C₂) .

- Thermal Stability : Longer alkyl chains improve thermal stability. [HMIM][BF₄] decomposes above 300°C, outperforming shorter-chain analogues .

Anion-Substituted Analogues

The anion type modulates solvation, reactivity, and environmental impact:

Key Findings :

- Solubility : BF₄⁻-based ILs exhibit better water miscibility than PF₆⁻ analogues, enabling biphasic solvent systems .

- Environmental Impact : Acetate anions enhance biodegradability but compromise stability in humid conditions .

Non-Imidazolium Ionic Liquids

Comparisons with ILs featuring different cations:

Key Findings :

- Cation Effects : Imidazolium ILs generally offer better solvation versatility than sulfonium or pyrrolidinium analogues .

- Biocompatibility : Choline-based ILs are less toxic but less thermally stable than [HMIM][BF₄] .

生物活性

1-Hexyl-3-methylimidazolium tetrafluoroborate (HMIMBF4) is an ionic liquid (IL) with notable physicochemical properties that have garnered attention for its potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of HMIMBF4, focusing on its effects on microbial communities, enzymatic activities, and its overall toxicity.

HMIMBF4 is characterized by a molecular formula of C10H19BF4N2 and has a density of 1.149 g/mL at 20 °C. Its high solubility in water and low volatility make it an attractive candidate for various applications, but these properties also raise concerns regarding its environmental impact and biological effects .

Biological Activity Overview

The biological activity of HMIMBF4 has been examined through various studies, focusing on its toxicity to microorganisms, effects on enzymatic activity, and potential applications as a solvent in biochemical processes.

Toxicity Studies

A significant study investigated the toxic effects of HMIMBF4 on soil enzyme activity and microbial community diversity. The study revealed that at concentrations of 5.0 mg/kg and 10.0 mg/kg, HMIMBF4 significantly inhibited the activities of dehydrogenase and acid phosphatase while stimulating urease activity initially before a decline was observed . The microbial community structure was altered, with decreased diversity noted at higher concentrations .

Table 1: Effects of HMIMBF4 on Soil Enzyme Activity

| Enzyme | Concentration (mg/kg) | Day 20 Activity | Day 30 Activity |

|---|---|---|---|

| Urease | 1.0 | Stimulated | Decreased |

| β-Glucosidase | 5.0 | Stimulated | Stable |

| Dehydrogenase | 10.0 | Inhibited | Inhibited |

| Acid Phosphatase | 10.0 | Inhibited | Inhibited |

Enzymatic Activity Inhibition

Another study assessed the inhibitory effects of HMIMBF4 on cytochrome c oxidase, an enzyme critical for cellular respiration. The effective concentration (EC50) values were found to be approximately 14.84 mmol/L for Listeria monocytogenes and 13.60 mmol/L for Escherichia coli, indicating moderate toxicity towards these bacteria . The inhibition was quantified by monitoring absorbance changes associated with enzyme activity.

Table 2: EC50 Values for HMIMBF4

| Microorganism | EC50 (mmol/L) |

|---|---|

| Listeria monocytogenes | 14.84 |

| Escherichia coli | 13.60 |

Case Studies

Several case studies highlight the diverse applications and implications of HMIMBF4 in biological systems:

- Microbial Degradation : Research explored the biodegradability of HMIMBF4 by microbial communities from wastewater treatment plants, revealing that microbial degradation pathways were established, leading to the identification of new degradation products .

- Environmental Impact : A study highlighted the potential environmental risks posed by ionic liquids like HMIMBF4, emphasizing the need for further investigation into their long-term ecological effects .

- Biochemical Applications : HMIMBF4 has been used as a solvent in lipase-catalyzed reactions, demonstrating its utility in facilitating biochemical transformations while also raising questions about its impact on enzyme efficiency .

常见问题

Q. Methodological steps :

- Temperature control : Use a viscometer (e.g., Ubbelohde-type) calibrated across 293.15–353.15 K to capture temperature-dependent viscosity trends .

- Solvent mixing : Prepare binary mixtures (e.g., with DMSO or acetonitrile) across the entire composition range (0–100% IL) under inert atmosphere to prevent moisture absorption.

- Data modeling : Correlate results using the Eyring–Patel–Cassandra model (three-parameter) for non-ideal mixtures. For predictive accuracy, apply Redlich–Kister equations to quantify deviations from ideality. Ciocirlan (2018) achieved <6% deviation using these methods .

Advanced: How can contradictions in reported thermophysical properties (e.g., density, viscosity) of [HMIM][BF4] be resolved?

Discrepancies often arise from variations in water content , temperature calibration , or measurement techniques . For example:

- Density : Values range from 1.15 g/cm³ (24°C) to 1.18 g/cm³ (20°C) depending on purity . Ensure Karl Fischer titration confirms water content <100 ppm before measurements.

- Viscosity : Reported values (e.g., 288 cP at 20°C vs. lower values at higher temperatures) require strict adherence to standardized protocols (e.g., ASTM D445) . Cross-validate using group contribution models (Zhao and Jacquemin) to identify outliers .

Advanced: What methodologies are used to evaluate [HMIM][BF4]’s role in CO₂ conversion to hydrocarbons?

Q. Experimental design :

- Electrochemical cells : Use [HMIM][BF4] as an electrolyte additive in CO₂ reduction setups. Monitor Faradaic efficiency via GC-MS for products like CO or CH₄ .

- Phase behavior analysis : Study CO₂ solubility using high-pressure synthetic methods (e.g., bubble-point measurements up to 1.1 MPa). Compare with analogous ILs (e.g., [BMIM][BF4]) to assess alkyl chain length effects on CO₂ affinity . Kroon et al. (2005) demonstrated that longer alkyl chains reduce CO₂ solubility due to increased hydrophobicity .

Advanced: How can gas solubility (e.g., H₂S, CO₂) in [HMIM][BF4] be accurately determined?

Q. Key steps :

- Gravimetric or volumetric methods : Expose [HMIM][BF4] to gases in a high-pressure reactor (e.g., Parr Instrument) at controlled temperatures (303.15–353.15 K) .

- Data fitting : Apply the Krichevsky–Kasarnovsky equation to correlate gas partial pressure with solubility. Shokouhi et al. (2010) found H₂S solubility is threefold higher than CO₂ in [HMIM][BF4], attributed to stronger Lewis acid-base interactions .

- Diffusion coefficients : Use a semi-infinite volume model to derive temperature-dependent diffusion rates .

Advanced: What methodologies quantify solvent interactions with [HMIM][BF4] using inverse gas chromatography (IGC)?

Q. Protocol :

- Column preparation : Immobilize [HMIM][BF4] on an inert support (e.g., Chromosorb) and condition at 343.15–373.15 K .

- Probe solvents : Inject non-polar (alkanes) and polar (alcohols, ketones) analytes to measure retention times.

- Thermodynamic analysis : Calculate Flory-Huggins interaction parameters (χ₁₂) and activity coefficients (γ₁²) to classify solvent compatibility. High χ₁₂ values (>0.5) indicate poor miscibility with aprotic solvents like hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。